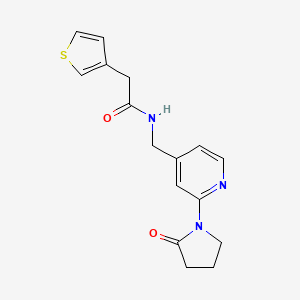
1-(4-Chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(m-tolyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(m-tolyl)urea, also known as CCT018159, is a small molecule inhibitor that has been widely used in scientific research. This compound belongs to the class of urea derivatives and is known for its ability to inhibit the activity of certain enzymes that are involved in various biological processes.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
The synthesis of glycolurils and their analogues, including compounds structurally similar to "1-(4-Chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(m-tolyl)urea," is crucial for developing pharmacologically active compounds, explosives, and materials for supramolecular chemistry. These compounds serve as building blocks due to their unique structural features and reactivity (Kravchenko et al., 2018).
Corrosion Inhibition
Urea derivatives, such as the 1,3,5-triazinyl urea derivatives, have shown effectiveness as corrosion inhibitors for metals, suggesting potential applications in protecting infrastructure and machinery against corrosion. These compounds form a protective layer on metal surfaces, highlighting the importance of chemical structure in corrosion inhibition processes (Mistry et al., 2011).
Catalysis
In catalysis, urea derivatives are applied in the oxidative carbonylation of amines to produce carbamates, ureas, and 2-oxazolidinones, demonstrating the versatility of these compounds in synthesizing a range of chemical products. The catalytic system's efficiency points to the potential for industrial application in creating valuable chemicals (Peng et al., 2008).
Anticancer Research
In the field of anticancer research, specific urea derivatives have been designed and synthesized to evaluate their antiproliferative activity against various cancer cell lines. The structure-activity relationship studies of these compounds contribute to the development of new anticancer agents, demonstrating the potential of urea derivatives in medicinal chemistry (Feng et al., 2020).
Plant Biology and Agriculture
Urea derivatives are also significant in plant biology, where compounds like N-phenyl-N'-(2-chloro-4-pyridyl)urea (CPPU) and N-phenyl-N'-(1,2,3-thiadiazol-5-yl)urea (TDZ) show cytokinin-like activity, influencing cell division and differentiation in plants. These synthetic cytokinins are extensively used in in vitro plant morphogenesis studies (Ricci & Bertoletti, 2009).
Propiedades
IUPAC Name |
1-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-(3-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O3S/c1-12-4-2-5-13(10-12)19-17(22)20-14-6-7-15(18)16(11-14)21-8-3-9-25(21,23)24/h2,4-7,10-11H,3,8-9H2,1H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIWLUQAMJMANOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=CC(=C(C=C2)Cl)N3CCCS3(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

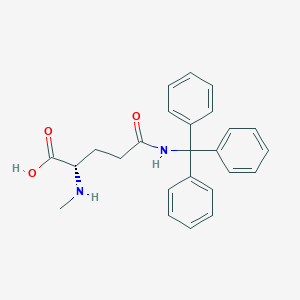
![N-(4-ethoxyphenyl)-2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2700459.png)

![Tert-butyl 5-acetamido-3-bromo-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B2700461.png)


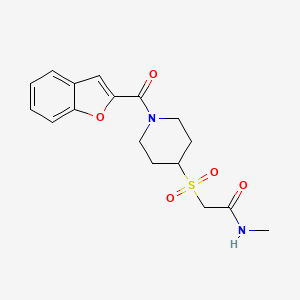
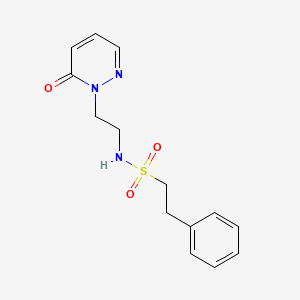
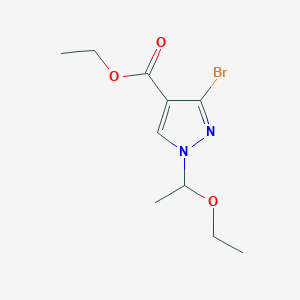
![4-Methyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}quinoline](/img/structure/B2700469.png)

![N-[(2,4-difluorophenyl)methyl]-2,4-dioxo-3-[(thiophen-2-yl)methyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2700475.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2700476.png)
